molecular formula C18H13N3O2 B12909282 3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one

3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B12909282
M. Wt: 303.3 g/mol
InChI Key: UJQWSEZVKUJLMX-XNTDXEJSSA-N
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Description

3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one is a fused heterocyclic compound featuring an imidazo[1,2-c]quinazolin-2-one core substituted with a 2-methoxybenzylidene group. The 2-methoxybenzylidene substituent introduces electron-donating effects and steric bulk, which may enhance binding affinity to biological targets or modulate physicochemical properties like solubility .

Properties

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

(3E)-3-[(2-methoxyphenyl)methylidene]imidazo[1,2-c]quinazolin-2-one

InChI

InChI=1S/C18H13N3O2/c1-23-16-9-5-2-6-12(16)10-15-18(22)20-17-13-7-3-4-8-14(13)19-11-21(15)17/h2-11H,1H3/b15-10+

InChI Key

UJQWSEZVKUJLMX-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\C(=O)N=C3N2C=NC4=CC=CC=C43

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N=C3N2C=NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Quinazolinone Intermediates

This classical approach involves the following key steps:

Step 1: Synthesis of Quinazolinone Core

  • Starting from 2-aminobenzoyl acid derivatives or anthranilic acid derivatives, quinazolin-4(3H)-one is formed by reaction with acid amides or related reagents at elevated temperatures (reflux conditions).
  • For example, reacting amino-substituted benzoyl acid compounds with acid amides under heat yields quinazolinone intermediates.

Step 2: Formation of Imidazo Ring

  • The quinazolinone intermediate is then subjected to cyclization with appropriate reagents such as alpha amino acid esters or hydrazine derivatives.
  • This step often involves substitution reactions and ring closure to form the imidazo[1,2-c]quinazolinone framework.
  • For instance, reaction of the quinazolinone intermediate with alpha amino acid esters in solvents like DMF or glacial acetic acid under reflux leads to cyclized products.

Step 3: Introduction of 2-Methoxybenzylidene Group

  • The final step involves condensation of the imidazoquinazolinone with 2-methoxybenzaldehyde.
  • This is typically performed in ethanol or other suitable solvents with catalytic amounts of acetic acid, heating the mixture for several hours (e.g., 5 hours at reflux).
  • The product precipitates out and is purified by recrystallization from solvents such as DMF or ethanol.

Summary Table of Multi-Step Synthesis

Step Reactants/Conditions Product/Intermediate Notes
1 2-Aminobenzoyl acid + acid amide, reflux Quinazolin-4(3H)-one intermediate High temperature, purification needed
2 Quinazolinone + alpha amino acid ester, reflux Imidazo[1,2-c]quinazolinone core Cyclization step
3 Imidazoquinazolinone + 2-methoxybenzaldehyde, reflux in ethanol + acetic acid 3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one Condensation, recrystallization

Copper-Mediated Aerobic Oxidative Synthesis

A more recent and efficient method involves copper-catalyzed oxidative cyclization:

  • Starting from 2-(2-halophenyl)-1H-benzimidazole derivatives, the reaction with benzaldehyde, sodium azide, and copper powder in DMSO at 80 °C under air atmosphere leads to benzimidazo[1,2-c]quinazoline derivatives.
  • This method uses copper powder as a catalyst, L-proline as a ligand, and bases such as cesium carbonate.
  • The reaction proceeds via aerobic oxidative cyclization, avoiding harsh reagents and multiple purification steps.
  • The crude product is purified by column chromatography or recrystallization.

Optimization Data Extracted from Literature

Entry Catalyst Ligand Base Solvent Yield (%)
1 CuI A Cs2CO3 DMSO 70
6 Cu powder A Cs2CO3 DMSO 89
11 Cu powder A Cs2CO3 DMF 76
  • The best yield (89%) was obtained using copper powder with ligand A and cesium carbonate in DMSO.

Alternative Synthetic Routes and Considerations

  • Some patents describe methods involving phosphorus oxychloride for chlorination steps and subsequent substitution with amino acid esters, but these involve toxic reagents and multiple purification steps.
  • Other methods use hydrazine hydrate to convert oxazolone derivatives into imidazolinone intermediates, which can then be further functionalized.
  • The choice of solvent, temperature, and catalyst significantly affects yield and purity.

Research Findings and Analytical Data

  • The condensation step forming the benzylidene moiety is confirmed by characteristic IR bands for cyclic amido C=O (~1660 cm⁻¹) and C=N (~1600 cm⁻¹).
  • ^1H NMR spectra show singlets corresponding to methoxy groups (~3.8 ppm) and the benzylidene proton (~8.2 ppm), confirming successful substitution.
  • Purification is typically achieved by recrystallization from ethanol or DMF, yielding crystalline solids with high purity.

Summary and Recommendations

Preparation Method Advantages Disadvantages
Multi-step synthesis via quinazolinone intermediates Well-established, versatile for derivatives Multiple steps, high temperature, toxic reagents (e.g., POCl3) in some routes
Copper-mediated aerobic oxidative synthesis High yield, mild conditions, fewer steps Requires copper catalyst and ligand optimization
Hydrazine-mediated cyclization Straightforward for imidazolinone formation May require careful control of reaction conditions

For the preparation of This compound , the copper-mediated aerobic oxidative method offers a modern, efficient alternative to classical multi-step syntheses, providing higher yields and cleaner reactions under milder conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The methoxybenzylidene group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce reduced imidazoquinazoline compounds.

Scientific Research Applications

3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets. As a dual inhibitor of PI3K and HDAC, the compound can induce multiple epigenetic modifications affecting signaling networks. This dual inhibition can lead to antiproliferative effects on cancer cells by disrupting key pathways involved in cell growth and survival .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[1,2-c]quinazoline scaffold is highly versatile, allowing modifications at multiple positions. Below is a comparative analysis of key derivatives:

Key Observations :

  • Thioxo and methylsulfanyl groups in analogs may enhance redox activity or metabolic stability .
  • Synthetic Yields : Derivatives like 5a and 5c are synthesized via one-pot reactions with moderate yields (39–42%), suggesting feasible scalability for the target compound .

Pharmacological and Physicochemical Properties

Table 2: Functional Comparison
Compound Name Bioactivity/Application Solubility Stability
Target Compound Hypothesized kinase/CNS modulation* Moderate (polar) Likely stable
Benzoquinazolinone 12 High functional potency (M₁ receptor) Low Stable under assay
Imidazo[1,2-a]pyridin-2-one Antimicrobial, antitumor Variable pH-sensitive
5-(Methylsulfanyl) API intermediate for drug development High Long-term stable

*Inferred from structural analogs.

Key Observations :

  • Bioactivity: While direct data for the target compound is lacking, analogs like benzoquinazolinone 12 demonstrate that core modifications (e.g., fused rings) significantly enhance potency . The 2-methoxy group may improve blood-brain barrier penetration compared to sulfur-containing derivatives .
  • Solubility : The methoxybenzylidene group likely increases polarity relative to alkyl or thioether substituents, balancing lipophilicity for drug-like properties .

Q & A

Q. Basic Research Focus

  • Antifungal Assays : Disk diffusion or microdilution methods against Candida albicans at 50 µg/mL. Activity is quantified via minimum inhibitory concentration (MIC) and fungicidal concentration (MFC) .
  • Antiradical Screening : DPPH scavenging assays (IC₅₀ values) assess antioxidant potential, with methoxy-substituted derivatives showing enhanced activity due to electron-donating effects .

Advanced Consideration
Mechanistic studies using reverse transcriptase inhibition assays (e.g., nucleoside triphosphate analogs) or DNA affinity assays (e.g., ethidium bromide displacement) can elucidate interactions with biological targets .

How can substituents on the imidazoquinazolinone core modulate biological activity?

Q. Basic Research Focus

  • 6-S-Substituents : Alkylation with 2-chloroacetamides introduces thioether groups, enhancing antifungal activity (e.g., MIC of 12.5 µg/mL for 6-S-alkyl derivatives) .
  • Methoxy Positioning : The 2-methoxy group on the benzylidene moiety improves solubility and bioavailability via hydrogen bonding with biological targets .

Advanced Consideration
QSAR Modeling : Computational analysis of substituent electronic parameters (Hammett σ) and steric effects (Taft constants) predicts activity trends. For example, electron-withdrawing groups at the 5-position correlate with increased DNA intercalation .

How should researchers address contradictions in reported biological data for this compound class?

Q. Methodological Approach

  • Standardized Assay Conditions : Discrepancies in MIC values (e.g., 50 µg/mL vs. 25 µg/mL) may arise from variations in fungal strain viability or culture media. Use CLSI/FDA guidelines for reproducibility .
  • Synergistic Effects : Co-administration with known antifungals (e.g., fluconazole) can clarify whether activity is intrinsic or adjuvant-dependent .

What advanced applications are emerging for imidazoquinazolinone derivatives in oncology?

Q. Advanced Research Focus

  • Tyrosine Kinase Inhibition : Structural analogs (e.g., pyrrolo[1,2-c]pyrimidines) inhibit EGFR and VEGFR2 kinases (IC₅₀ < 100 nM), suggesting potential for cancer therapy .
  • DNA-Targeting Agents : Dialkylaminoalkyl derivatives exhibit DNA minor groove binding, as shown via fluorescence quenching assays, with potential for antiviral/antitumor drug development .

How can computational tools aid in optimizing the compound’s pharmacokinetic properties?

Q. Advanced Methodology

  • ADMET Prediction : Software like SwissADME predicts logP (~2.5) and BBB permeability (low), guiding structural modifications for improved bioavailability .
  • Docking Simulations : Molecular docking with CYP450 enzymes identifies metabolic hotspots, enabling rational design of metabolically stable derivatives .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Methodological Considerations

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is effective for lab-scale purity but impractical for large batches. Switch to recrystallization (DMF/water) for scalability .
  • Byproduct Control : Monitor for 3-(2-oxopropyl)imidazo[1,2-c]pyrimidinone impurities via HPLC (C18 column, 254 nm UV detection), which form under oxidative conditions .

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